molecular formula C11H12ClN3S B8340889 5-Chloro-2-piperazin-1-yl-benzothiazole

5-Chloro-2-piperazin-1-yl-benzothiazole

Cat. No. B8340889
M. Wt: 253.75 g/mol
InChI Key: GRPAYAOSHWYGDG-UHFFFAOYSA-N
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Patent
US07429585B2

Procedure details

A mixture of 0.49 mmol 2,5-dichlorobenzothiazole (CA=[2941-48-2]), 1.47 mmol of piperazine and 1.47 mmol of triethylamine in 5 ml of tetrahydrofuran in a sealed tube was heated at 160° C. for 5 min under microwave irradiation. The reaction mixture was concentrated, and the residue was purified by chromatography (SiO2, methanol/dichloromethane) to yield the title compound as a white solid.
Quantity
0.49 mmol
Type
reactant
Reaction Step One
Quantity
1.47 mmol
Type
reactant
Reaction Step One
Quantity
1.47 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[S:3][C:4]2[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:5]=2[N:6]=1.[NH:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1.C(N(CC)CC)C>O1CCCC1>[Cl:11][C:8]1[CH:9]=[CH:10][C:4]2[S:3][C:2]([N:12]3[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]3)=[N:6][C:5]=2[CH:7]=1

Inputs

Step One
Name
Quantity
0.49 mmol
Type
reactant
Smiles
ClC=1SC2=C(N1)C=C(C=C2)Cl
Name
Quantity
1.47 mmol
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
1.47 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography (SiO2, methanol/dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(N=C(S2)N2CCNCC2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.